5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Description
5,7-Bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic 4-phenylcoumarin derivative characterized by halogenated benzyl ether substituents at the 5- and 7-positions of the coumarin scaffold. Its molecular structure includes two 2-chloro-6-fluorobenzyl groups, which confer distinct electronic and steric properties compared to non-halogenated analogs.
Properties
Molecular Formula |
C29H18Cl2F2O4 |
|---|---|
Molecular Weight |
539.3 g/mol |
IUPAC Name |
5,7-bis[(2-chloro-6-fluorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H18Cl2F2O4/c30-22-8-4-10-24(32)20(22)15-35-18-12-26(36-16-21-23(31)9-5-11-25(21)33)29-19(17-6-2-1-3-7-17)14-28(34)37-27(29)13-18/h1-14H,15-16H2 |
InChI Key |
ZDINMTBGRVQNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=C(C=CC=C4Cl)F)OCC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield .
Chemical Reactions Analysis
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzyl groups .
Scientific Research Applications
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and properties between the target compound and its analogs:
Physicochemical Properties
- Electron Effects : The target compound’s 2-chloro-6-fluorobenzyl groups introduce strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets via halogen bonds. In contrast, the 4-methylbenzyl analog () lacks halogens, relying on hydrophobic interactions .
- Molecular Weight : The tris-benzyloxy derivative () has a higher molecular weight (540.60 vs. ~462.545 for the 4-methylbenzyl analog), which may limit bioavailability .
Biological Activity
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, a synthetic compound belonging to the chromen-2-one class, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular attributes:
| Property | Details |
|---|---|
| Molecular Formula | C29H18Cl2F2O4 |
| Molecular Weight | 530.35 g/mol |
| IUPAC Name | 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one |
| CAS Number | 374600-05-2 |
The biological activity of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory and proliferative pathways. The compound's unique substitution pattern enhances its reactivity and potential biological efficacy compared to other chromen derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase by up-regulating p21 expression. In vitro assays demonstrated a significant cytotoxic effect against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer), with IC50 values ranging from 39 to 48 µM .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. It exhibits significant inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The mechanism involves modulation of signaling pathways that regulate inflammation.
Antimicrobial Activity
5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has also demonstrated notable antimicrobial activity. It was effective against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.625 mg/mL . Additionally, it showed antifungal properties against Candida albicans.
Case Studies and Research Findings
- Study on Anticancer Properties :
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, supporting its potential as an anti-inflammatory agent.
- Antimicrobial Screening :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
